1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Beschreibung
1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromenopyrrole-dione core substituted with phenyl and thiazolyl groups. Its synthesis is rooted in multicomponent reactions involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This methodology enables efficient library generation with diverse substituents, making it a scaffold of interest for drug discovery. The compound’s structural complexity and tunable substituents position it as a candidate for exploring biological activities, though its specific pharmacological profile remains under investigation.
Eigenschaften
Molekularformel |
C20H12N2O3S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-phenyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H12N2O3S/c23-17-13-8-4-5-9-14(13)25-18-15(17)16(12-6-2-1-3-7-12)22(19(18)24)20-21-10-11-26-20/h1-11,16H |
InChI-Schlüssel |
VHXHKBJDBDGPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Mechanism and Conditions
-
Formation of the Chromeno-Pyrrole Core :
-
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with benzaldehyde in ethanol at 40°C, forming an imine intermediate via Schiff base condensation.
-
Acetic acid (1 mL) catalyzes cyclodehydration, leading to the chromeno[2,3-c]pyrrole-3,9-dione scaffold.
-
Thiazole incorporation occurs through nucleophilic substitution at the C-2 position, facilitated by 2-aminothiazole in refluxing ethanol (80°C, 20 hours).
-
-
Optimization Insights :
| Parameter | Optimal Value | Yield Range |
|---|---|---|
| Solvent | Ethanol | 72–94% |
| Temperature | 80°C | — |
| Catalyst (AcOH) | 1 mL | — |
| Reaction Time | 20 hours | — |
Copper-Promoted Cascade Cyclization
An alternative method employs copper(II) oxide to mediate tandem Ullmann coupling and intramolecular cyclization. This approach is ideal for introducing electron-deficient thiazole rings.
Procedure
-
Substrate Preparation :
-
Cyclization :
| Condition | Detail | Yield |
|---|---|---|
| Catalyst | CuO (10 mol%) | 65–80% |
| Solvent | DMF | — |
| Temperature | 120°C | — |
| Time | 12 hours | — |
Advantages :
Diastereoselective [3+2] Cycloaddition
For stereocontrolled synthesis, benzothiazolium ylides serve as dipoles in cycloaddition reactions with nitrochromenes.
Key Steps
-
Ylide Generation :
-
Cycloaddition :
-
Oxidative Aromatization :
| Reagent | Role | Yield |
|---|---|---|
| Triethylamine | Base | 83–95% |
| DDQ | Oxidizing agent | — |
Stereochemical Outcome :
Industrial-Scale Production
For bulk synthesis, continuous flow reactors enhance efficiency and safety.
Analyse Chemischer Reaktionen
1-Phenyl-2-(1,3-Thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Hydrierungs-Katalysatoren wie Palladium auf Aktivkohle durchgeführt werden, was zur Reduktion von Doppelbindungen oder anderen reduzierbaren Gruppen führt.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen an den Thiazol- und Phenylringen auftreten, unter Verwendung von Reagenzien wie Halogenen, Alkylierungsmitteln oder Nucleophilen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium, Platin) und spezifische Temperatur- und Druckbedingungen, um die Reaktionen bis zum Abschluss zu treiben.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(1,3-Thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Medizinische Chemie: Die Verbindung wird wegen ihrer einzigartigen strukturellen Merkmale auf ihr Potenzial als antimikrobielles, anti-krebs- und entzündungshemmendes Mittel untersucht.
Materialwissenschaften: Sie wird wegen ihrer elektronischen Eigenschaften für die Verwendung in der organischen Elektronik untersucht, wie z. B. organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs).
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer Moleküle und erleichtert die Entwicklung neuer synthetischer Methoden.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-2-(1,3-Thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder DNA interagieren, was zu einer Modulation biologischer Aktivitäten führt.
Beteiligte Pfade: Sie kann verschiedene biochemische Pfade beeinflussen, wie z. B. solche, die an Zellproliferation, Apoptose und Entzündungen beteiligt sind, indem sie an Schlüsselproteine bindet und ihre Funktion verändert.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and inflammation, by binding to key proteins and altering their function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, which exhibits significant structural diversity. Key analogues include:
Key Structural Differences:
- Thiazole vs. Thiadiazole: The thiazole ring in the target compound contrasts with AV-C’s thiadiazole moiety, which enhances antiviral activity via TRIF pathway activation .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in CAS 634564-24-2) may improve kinase binding , while bulky groups like diethylaminopropyl (CAS 886164-69-8) could influence solubility .
Spectroscopic Characterization
Biologische Aktivität
1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrrole derivatives and has a unique structure characterized by the presence of both thiazole and chromeno moieties. Its molecular formula is with a molecular weight of approximately 368.39 g/mol. The structural features contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H12N2O3S |
| Molecular Weight | 368.39 g/mol |
| Structural Features | Chromeno and thiazole moieties |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings : In a comparative analysis, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting potent antibacterial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The compound has shown promise in inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs).
- Mechanism : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation.
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed that certain derivatives induce apoptosis in cancer cell lines.
- Case Study : A specific derivative was tested on breast cancer cell lines (MCF-7), resulting in a significant reduction in cell viability at concentrations above 50 µg/mL.
The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within biological systems. Molecular docking studies have indicated that it binds effectively to enzyme active sites or receptor sites, thereby modulating their activity.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-Phenyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Answer : The compound is synthesized via multicomponent reactions (MCRs) involving condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. A one-pot MCR strategy under mild conditions (e.g., ethanol or DMF as solvents, 80°C) is efficient for constructing the chromeno-pyrrole core. Catalysts like piperidine or acetic acid are used to enhance cyclization. Post-synthesis purification involves crystallization or column chromatography. Key intermediates are validated using NMR and HPLC .
Q. How is the structural integrity of this compound confirmed?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. High-performance liquid chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves absolute configuration for crystalline derivatives. For non-crystalline samples, computational modeling (DFT) predicts electronic and spatial properties .
Q. What preliminary biological assays are recommended for screening activity?
- Answer : Standard in vitro assays include:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory : COX-2 inhibition via ELISA.
- Receptor binding : Fluorescence polarization for chemokine receptor (e.g., CXCR4) affinity .
Advanced Research Questions
Q. How can synthetic yields be optimized for structurally diverse derivatives?
- Answer : Reaction parameters significantly influence yields:
- Solvent : Polar aprotic solvents (DMF) improve solubility of aromatic intermediates.
- Catalyst : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by 20–30%.
- Temperature : Microwave-assisted synthesis at 100°C reduces reaction time (2–4 hours vs. 24 hours conventional).
- Substituent compatibility : Electron-withdrawing groups (e.g., nitro) on the phenyl ring require lower temperatures (60°C) to avoid side reactions. A library of 223 derivatives achieved 60–85% yields under optimized conditions .
Q. What strategies resolve contradictions in reported bioactivity data?
- Answer : Contradictions arise from assay variability or impurities. Mitigation strategies:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls.
- Metabolomic profiling : LC-MS/MS identifies metabolites interfering with activity.
- Dose-response curves : EC₅₀ values clarify potency discrepancies. For example, thiazole-substituted derivatives showed conflicting antimicrobial results due to batch-dependent purity; HPLC repurification resolved this .
Q. How does the thiazole moiety influence chemokine receptor binding?
- Answer : The thiazole ring enhances π-π stacking with hydrophobic receptor pockets (e.g., CXCR4). Docking studies (AutoDock Vina) show that substituents at C2 of thiazole modulate binding affinity (ΔG = −8.2 to −10.1 kcal/mol). Fluorescence quenching assays confirm competitive displacement of CXCL12, a natural ligand. Derivatives with 4-methylthiazole showed 3-fold higher affinity than unsubstituted analogs .
Q. What advanced techniques elucidate structure-activity relationships (SAR)?
- Answer :
- Combinatorial libraries : Synthesize 50–100 derivatives with systematic substituent variations (e.g., phenyl, thiazole, methoxy).
- QSAR modeling : Use ML algorithms (Random Forest, SVM) to correlate descriptors (logP, H-bond donors) with bioactivity.
- Cryo-EM : Resolve compound-receptor complexes at 3–4 Å resolution to identify critical interactions.
- Metabolic stability : Hepatic microsome assays (human/rat) predict in vivo half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
